2-(2,6-dimethoxybenzoyl)-5-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethoxybenzoyl)-5-methylfuran is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a furan ring substituted with a 2,6-dimethoxybenzoyl group and a methyl group
Mechanism of Action
Target of Action
For instance, Meticillin, a compound with a 2,6-dimethoxyphenyl group, targets the MecA PBP2’ (penicillin binding protein 2’) in Staphylococcus aureus .
Mode of Action
It’s worth noting that compounds with similar structures, such as meticillin, block the synthesis of the bacterial cell wall by inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide used in peptidoglycan synthesis .
Biochemical Pathways
For example, Meticillin, which shares a similar structure, affects the peptidoglycan synthesis pathway in bacteria .
Result of Action
For instance, Meticillin, a compound with a 2,6-dimethoxyphenyl group, has been shown to inhibit the growth of Staphylococcus aureus by blocking the synthesis of the bacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethoxybenzoyl)-5-methylfuran typically involves the acylation of 5-methylfuran with 2,6-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is usually cooled to 0°C before the addition of 2,6-dimethoxybenzoyl chloride, and then allowed to warm to room temperature and refluxed for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxybenzoyl)-5-methylfuran can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
2-(2,6-Dimethoxybenzoyl)-5-methylfuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme catalysis and metabolic pathways.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxybenzoyl chloride
- 2,6-Dimethoxybenzoic acid
- 2,3-Dimethoxybenzamide
Uniqueness
2-(2,6-Dimethoxybenzoyl)-5-methylfuran is unique due to the presence of both a furan ring and a 2,6-dimethoxybenzoyl group. This combination of structural features imparts specific chemical and physical properties that are not found in other similar compounds. For example, the furan ring provides aromaticity and stability, while the 2,6-dimethoxybenzoyl group offers potential sites for further functionalization .
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-9-7-8-12(18-9)14(15)13-10(16-2)5-4-6-11(13)17-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKFKOKQZRONRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.